2-phenoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide

Medicinal Chemistry Preclinical Pharmacology Chemical Biology

2-Phenoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide (CAS 2034610-61-0) is a synthetic small molecule with the molecular formula C17H18N6O2 and a molecular weight of 338.4 g/mol. It belongs to the class of triazolo[4,3-b]pyridazine derivatives containing a pyrrolidine acetamide linker and a terminal phenoxy group.

Molecular Formula C17H18N6O2
Molecular Weight 338.371
CAS No. 2034610-61-0
Cat. No. B2711828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide
CAS2034610-61-0
Molecular FormulaC17H18N6O2
Molecular Weight338.371
Structural Identifiers
SMILESC1CN(CC1NC(=O)COC2=CC=CC=C2)C3=NN4C=NN=C4C=C3
InChIInChI=1S/C17H18N6O2/c24-17(11-25-14-4-2-1-3-5-14)19-13-8-9-22(10-13)16-7-6-15-20-18-12-23(15)21-16/h1-7,12-13H,8-11H2,(H,19,24)
InChIKeyUEURQDXOEXFYEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide (CAS 2034610-61-0): Core Identity and Class Context


2-Phenoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide (CAS 2034610-61-0) is a synthetic small molecule with the molecular formula C17H18N6O2 and a molecular weight of 338.4 g/mol. It belongs to the class of triazolo[4,3-b]pyridazine derivatives containing a pyrrolidine acetamide linker and a terminal phenoxy group [1]. This heterocyclic scaffold is frequently explored in medicinal chemistry for modulating targets such as PARP enzymes and receptor tyrosine kinases, suggesting the compound's intended use as a research tool in oncology or inflammation-related signaling studies.

Why Broad-Spectrum PARP or Kinase Inhibitors Cannot Substitute for 2-phenoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide


The triazolo[4,3-b]pyridazine core is a privileged but highly tunable scaffold. Minor structural variations, such as the nature of the substituent at the pyrrolidine nitrogen or the acetamide side chain, can drastically alter target selectivity between closely related enzymes like PARP-1, tankyrases, or various kinases [1]. The specific combination of a phenoxyacetamide side chain and a pyrrolidinyl-triazolopyridazine core in this compound is likely tailored for a unique binding mode. Substituting it with a generic PARP inhibitor (e.g., Olaparib) or a pan-kinase inhibitor would introduce confounding polypharmacology, invalidating target-specific mechanistic studies. Therefore, direct procurement of this exact compound is necessary to reproduce specific biological results or to exploit its designed selectivity profile.

Quantitative Differential Evidence for 2-phenoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide


Chemical Identity and Computed Physicochemical Baseline Compared to Analogous Triazolopyridazines

As the foundational step for any procurement, the exact chemical identity and computed physical properties of 2-phenoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide must be established. Its molecular weight (338.4 g/mol), calculated lipophilicity (XLogP3-AA = 1.4), and hydrogen bond acceptor count (6) differentiate it from other triazolopyridazines. Compared to a closely related analog in the same series, 2-(pyridin-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide (Molecular Weight: 323.36 g/mol, Formula: C16H17N7O) [1], the target compound has a higher molecular weight and lipophilicity due to the phenoxy group, which may influence membrane permeability and non-specific protein binding. These computed properties provide a quantitative baseline for assessing lot-to-lot consistency and differentiating the compound from structurally similar but functionally distinct distractors.

Medicinal Chemistry Preclinical Pharmacology Chemical Biology

Scaffold-Specific PARP/Enzyme Inhibition Class-Level Inference

Direct comparative enzymatic data for this specific compound against PARP-1 or EGFR were not found in primary literature or authoritative databases. However, the triazolo[4,3-b]pyridazine scaffold has a validated, class-level precedent for inhibiting PARP superfamily enzymes. A related class of 6,8-disubstituted triazolo[4,3-b]pyridazines has been crystallographically confirmed to bind the nicotinamide pocket of tankyrase (a PARP family member), with lead compound 12 achieving low nanomolar IC50 values [1]. While this class-level evidence does not directly quantify the activity of CAS 2034610-61-0, it strongly suggests that the compound's core is privileged for PARP active sites. A user prioritizing this compound would do so to build upon this established class-level pharmacophore, with the phenoxyacetamide side chain potentially conferring a distinct selectivity window over the tankyrase inhibitors or other PARP isoforms.

Target Engagement PARP Inhibition Cancer Research

Functionally Distinct Substituent Effect Compared to Heteroaryl Analogs

Comparing the target compound to an analog where the phenoxy group is replaced by a pyridinyl group (CAS 2034269-22-0) highlights a key chemical differentiation. The phenoxy substituent in CAS 2034610-61-0 is electron-rich and lipophilic, contrasting with the electron-deficient, basic pyridine ring in the comparator. In the context of phenoxyacetamide derivatives, a recent in vitro study demonstrated that a specific phenoxyacetamide (compound I) induced significant apoptosis in HepG2 liver cancer cells, with an IC50 of 1.43 µM against PARP-1, outperforming 5-FU (IC50 5.32 µM) [1]. While this study does not test the exact target compound, it provides quantitative support that the phenoxyacetamide motif can engage PARP-1 and induce apoptosis more effectively than a standard chemotherapeutic. This suggests CAS 2034610-61-0, which uniquely couples this motif to the triazolopyridazine core, is a rationally designed merger of two privileged structures for enhanced target engagement.

Structure-Activity Relationship Lead Optimization Chemical Probe Design

Known Polypharmacology Risks for Closely Related Triazolopyridazine Probes

A critical differential consideration for procurement is the known off-target profile of the broader chemical class. Triazolo[4,3-b]pyridazine derivatives have been reported to inhibit c-MET tyrosine kinase (Novartis patent) [1] and act as Rev-Erb agonists [2], in addition to their PARP/tankyrase activity. This polypharmacology is scaffold-dependent, but the specific substitution pattern on the pyrrolidine ring and the terminal aryl group likely dictates the final selectivity. For a user deciding between CAS 2034610-61-0 and another triazolopyridazine, this class-level warning underscores the necessity of obtaining the exact compound with the phenoxy substituent, as a different terminal group could inadvertently shift activity towards c-MET or circadian rhythm targets, confounding experimental results. The absence of a comprehensive selectivity panel for this compound is itself a key differentiator, positioning it as a high-risk, high-reward tool requiring end-user profiling rather than a validated, selective probe.

Selectivity Profiling Chemical Probe Criteria Procurement Risk Assessment

High-Impact Application Scenarios for 2-phenoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide


Structure-Activity Relationship (SAR) Expansion of Triazolopyridazine-Based PARP Inhibitors

Given the validated class-level activity of the triazolopyridazine core against tankyrases [1] and the independent PARP-1-targeting activity of the phenoxyacetamide motif [2], the primary application for CAS 2034610-61-0 is as a key intermediate in an SAR campaign. Researchers can use it to probe the structural determinants of selectivity between PARP-1, tankyrases, and other off-targets like c-MET, directly comparing this phenoxy analog to heteroaryl or alkyl derivatives from the same vendor catalog.

Chemical Probe Development for Apoptosis Pathway Dissection in Liver Cancer Models

Building on the demonstrated in vitro and in vivo efficacy of a related phenoxyacetamide derivative that potently induced apoptosis in HepG2 cells (IC50 1.43 µM, 24.51-fold apoptosis increase) [2], this compound can be deployed as a next-generation probe. Its use in parallel with the published phenoxyacetamide will help determine the contribution of the triazolopyridazine anchor to cellular potency and PARP-1 binding kinetics, a key step before advancing to more complex in vivo efficacy models.

Negative Control Protocol for Triazolopyridazine Polypharmacology Studies

Due to the documented class-level polypharmacology (c-MET inhibition [3] and Rev-Erb agonism [4]), a critical industrial application involves using this compound as part of a selectivity-profiling panel. By running CAS 2034610-61-0 alongside a known c-MET inhibitor and a Rev-Erb agonist in a standardized kinome or nuclear receptor panel, a pharmaceutical laboratory can generate the missing selectivity data, thereby qualifying or disqualifying this specific scaffold for lead optimization programs.

In Vivo Pharmacokinetic and Pharmacodynamic Bridging Studies

The calculated moderate lipophilicity (XLogP3 = 1.4) and molecular weight (338.4 g/mol) of the target compound [5] suggest it falls within drug-like property space. Coupled with the in vivo tumor growth inhibition data available for the phenoxyacetamide chemotype [2], a key scenario is to benchmark this compound's oral bioavailability, metabolic stability, and tumor tissue penetration against the literature compound. This head-to-head PK/PD comparison can de-risk the triazolopyridazine-phenoxyacetamide combination for future therapeutic development in oncology.

Quote Request

Request a Quote for 2-phenoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.